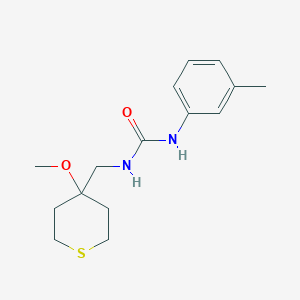![molecular formula C21H17N7OS B2860422 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide CAS No. 1706283-99-9](/img/structure/B2860422.png)
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C21H17N7OS and its molecular weight is 415.48. The purity is usually 95%.
BenchChem offers high-quality 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
The compound’s chemical structure suggests that it could exhibit anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly those associated with solid tumors. Preliminary studies indicate that it may interfere with cell proliferation, induce apoptosis, or inhibit specific signaling pathways related to tumor growth .
PI3K Inhibition
Phosphoinositide 3-kinase (PI3K) inhibitors have gained attention as potential therapeutic agents for cancer treatment. This compound might act as a PI3K inhibitor, targeting the PI3K/Akt/mTOR pathway. Inhibition of this pathway can suppress cell survival and proliferation, making it a promising avenue for drug development .
Tubulin Polymerization Inhibition
Another intriguing application lies in its potential to inhibit tubulin polymerization. Tubulin is essential for microtubule formation, which plays a critical role in cell division and migration. By disrupting tubulin dynamics, this compound could affect cancer cell motility and metastasis .
Heat-Resistant Energetic Materials
Beyond its biological applications, this compound’s thermal stability and energetic properties make it interesting for materials science. Researchers have explored its use as a heat-resistant energetic material, potentially replacing conventional explosives in specific applications .
Other Unexplored Areas
While the above applications have received attention, there may be additional unexplored areas. Researchers could investigate its interactions with specific protein targets, evaluate its pharmacokinetics, and explore its potential in combination therapies.
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Similar compounds have been shown to have antiviral or antitumoral activity .
Mode of Action
It has been suggested that the antitumoral activity of similar compounds is due to the inhibition of tubulin polymerization . This suggests that the compound may interact with its targets, leading to changes in cellular structures and functions.
Biochemical Pathways
The inhibition of tubulin polymerization would disrupt the formation of the mitotic spindle, thereby preventing cell division and leading to cell death .
Pharmacokinetics
Similar compounds have been shown to have good thermal stability , which could potentially impact their bioavailability and pharmacokinetic properties.
Result of Action
The result of the compound’s action is likely to be cell death, given its potential antitumoral activity. By inhibiting tubulin polymerization, the compound disrupts the process of cell division, leading to cell death .
properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7OS/c1-13-11-14(2)28(26-13)19-8-7-17(24-25-19)20(29)22-16-6-4-3-5-15(16)18-12-27-9-10-30-21(27)23-18/h3-12H,1-2H3,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTIOVTXDKXLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetate](/img/structure/B2860340.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2860341.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2860343.png)
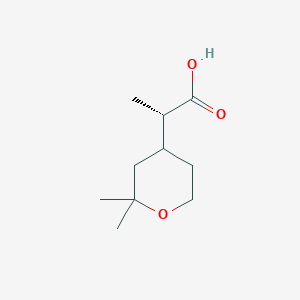
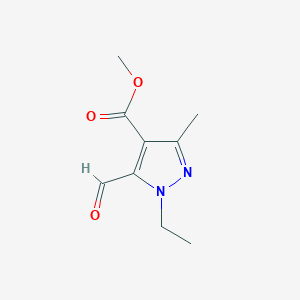

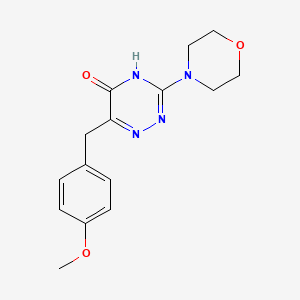
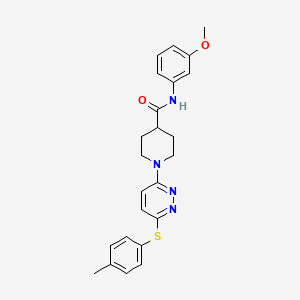
![1-Methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B2860353.png)
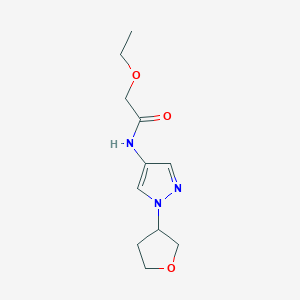
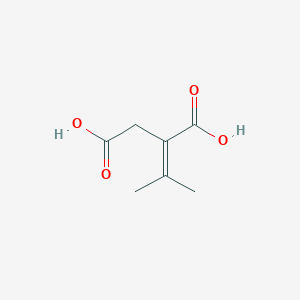
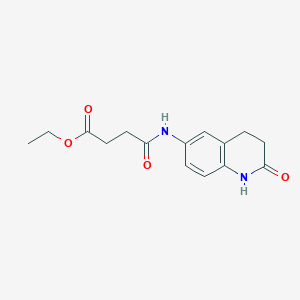
![7-(4-benzylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2860357.png)
